Dactolisib

Catalog No.
S548367
CAS No.
915019-65-7
M.F
C30H23N5O
M. Wt
469.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dactolisib

CAS Number

915019-65-7

Product Name

Dactolisib

IUPAC Name

2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile

Molecular Formula

C30H23N5O

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3

InChI Key

JOGKUKXHTYWRGZ-UHFFFAOYSA-N

SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5

Solubility

Soluble in DMSO, not in water

Synonyms

2-methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydroimidazo(4,5-c)quinolin-1-yl)phenyl)propanenitrile, 2-methyl-2-(4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-1h-imidazo(4,5-c)quinolin-1-yl)phenyl)propanenitrile, BEZ235, dactolisib, NVP BEZ235, NVP-BEZ235, NVPBEZ235

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5

Description

The exact mass of the compound Dactolisib is 469.19026 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 751249. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of imidazoquinoline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dactolisib as a Single Agent

Researchers are investigating Dactolisib as a single agent for various cancers. Studies have shown promising results in preclinical models of cancers like mantle cell lymphoma, breast cancer, and glioblastoma [, , ]. These studies suggest that Dactolisib can induce cell death and inhibit tumor growth. However, clinical trials evaluating Dactolisib as a single agent have shown limited efficacy, highlighting the potential need for combination therapies.

Dactolisib in Combination Therapies

Due to the complex nature of cancer, researchers are exploring Dactolisib in combination with other therapies to improve treatment outcomes.

  • Combination with other targeted therapies

    Studies are investigating Dactolisib combined with other targeted therapies that target different signaling pathways in cancer cells. The rationale behind this approach is to target multiple vulnerabilities within the cancer cells and potentially overcome resistance mechanisms [].

  • Combination with chemotherapy

    Combining Dactolisib with traditional chemotherapy drugs is another area of active research. This approach aims to leverage the cytotoxic effects of chemotherapy with the targeted action of Dactolisib for a more potent anti-cancer effect [].

Dactolisib, also known as NVP-BEZ235 or BEZ-235, is an imidazoquinoline derivative that functions primarily as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It is under investigation for its potential therapeutic applications in various types of cancer, including breast cancer, renal cancer, and glioblastoma. Dactolisib has shown promise in inhibiting tumor growth and enhancing the efficacy of standard treatments like temozolomide and radiotherapy in preclinical studies .

Dactolisib's mechanism of action involves the inhibition of PI3K and mTOR pathways, which are crucial for cell growth, proliferation, and survival. By inhibiting these pathways, dactolisib disrupts the signaling necessary for tumor cell survival and proliferation. The compound's structure allows it to bind effectively to the active sites of these kinases, leading to a decrease in downstream signaling events associated with oncogenesis .

Dactolisib exhibits significant biological activity against a variety of cancer cell lines. In studies involving human glioblastoma cells, dactolisib has been shown to induce apoptosis (programmed cell death) and inhibit cell viability. It enhances the effects of standard care treatments by decreasing cell migration and invasion capabilities. Notably, dactolisib has been associated with increased expression of p27 (a cyclin-dependent kinase inhibitor) and decreased levels of Bcl-2 (an anti-apoptotic protein), indicating its potential to promote tumor suppression .

The synthesis of dactolisib typically involves multi-step organic reactions starting from simpler imidazoquinoline derivatives. While specific synthetic routes can vary, common methods include:

  • Formation of Imidazoquinoline Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization: Subsequent steps may involve the introduction of substituents that enhance the compound's binding affinity for PI3K and mTOR.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing .

Dactolisib is primarily being explored for its applications in oncology. Its potential uses include:

  • Treatment of solid tumors such as breast cancer and renal cancer.
  • Combination therapy with existing treatments like temozolomide for enhanced efficacy against glioblastoma.
  • Investigational use in clinical trials for various cancers where PI3K/mTOR pathway dysregulation is implicated .

Research into dactolisib's interactions has revealed both synergistic effects when combined with other therapies and potential adverse interactions. For example, studies have indicated that dactolisib can enhance the effectiveness of standard chemotherapy regimens while also presenting risks such as methemoglobinemia when used with certain anesthetics like benzyl alcohol . Understanding these interactions is crucial for optimizing treatment regimens in clinical settings.

Several compounds share structural or functional similarities with dactolisib. Here are a few notable examples:

Compound NameMechanismUnique Features
PictilisibPI3K inhibitorSelective for PI3K isoforms; less dual inhibition compared to dactolisib
ZSTK474PI3K/mTOR inhibitorHigher selectivity for class I PI3K; different toxicity profile
BuparlisibPI3K inhibitorPrimarily targets PI3K; used in combination therapies
OmipalisibDual inhibitorMore selective towards specific PI3K isoforms compared to dactolisib

Dactolisib stands out due to its dual inhibition mechanism targeting both PI3K and mTOR, which may provide broader therapeutic benefits in cancer treatment compared to compounds that selectively inhibit only one pathway .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Exact Mass

469.19026037 g/mol

Monoisotopic Mass

469.19026037 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RUJ6Z9Y0DT

Pharmacology

Dactolisib is an orally bioavailable imidazoquinoline targeting the phosphatidylinositol 3 kinase (PI3K) and the mammalian target of rapamycin (mTOR), with potential antineoplastic activity. Dactolisib inhibits PI3K kinase and mTOR kinase in the PI3K/AKT/mTOR kinase signaling pathway, which may result in tumor cell apoptosis and growth inhibition in PI3K/mTOR-overexpressing tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K.

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Other CAS

915019-65-7

Wikipedia

Dactolisib

Dates

Modify: 2023-08-15
1: Passacantilli I, Capurso G, Archibugi L, Calabretta S, Caldarola S, Loreni F, Delle Fave G, Sette C. Combined therapy with RAD001 e BEZ235 overcomes resistance of PET immortalized cell lines to mTOR inhibition. Oncotarget. 2014 Jul 30;5(14):5381-91. PubMed PMID: 25026292.
2: Park HS, Hong SK, Oh MM, Yoon CY, Jeong SJ, Byun SS, Cheon J, Lee SE, Moon du G. Synergistic antitumor effect of NVP-BEZ235 and sunitinib on docetaxel-resistant human castration-resistant prostate cancer cells. Anticancer Res. 2014 Jul;34(7):3457-68. PubMed PMID: 24982354.
3: Moon du G, Lee SE, Oh MM, Lee SC, Jeong SJ, Hong SK, Yoon CY, Byun SS, Park HS, Cheon J. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells. Int J Oncol. 2014 Sep;45(3):1027-35. doi: 10.3892/ijo.2014.2505. Epub 2014 Jun 19. PubMed PMID: 24969552; PubMed Central PMCID: PMC4121414.
4: Qu Y, Wu X, Yin Y, Yang Y, Ma D, Li H. Antitumor activity of selective MEK1/2 inhibitor AZD6244 in combination with PI3K/mTOR inhibitor BEZ235 in gefitinib-resistant NSCLC xenograft models. J Exp Clin Cancer Res. 2014 Jun 17;33:52. doi: 10.1186/1756-9966-33-52. PubMed PMID: 24939055; PubMed Central PMCID: PMC4074836.
5: Oishi T, Itamochi H, Kudoh A, Nonaka M, Kato M, Nishimura M, Oumi N, Sato S, Naniwa J, Sato S, Shimada M, Kigawa J, Harada T. The PI3K/mTOR dual inhibitor NVP-BEZ235 reduces the growth of ovarian clear cell carcinoma. Oncol Rep. 2014 Aug;32(2):553-8. doi: 10.3892/or.2014.3268. Epub 2014 Jun 13. PubMed PMID: 24927217.
6: Seixas JD, Luengo-Arratta SA, Diaz R, Saldivia M, Rojas-Barros DI, Manzano P, Gonzalez S, Berlanga M, Smith TK, Navarro M, Pollastri MP. Establishment of a structure-activity relationship of 1H-imidazo[4,5-c]quinoline-based kinase inhibitor NVP-BEZ235 as a lead for African sleeping sickness. J Med Chem. 2014 Jun 12;57(11):4834-48. doi: 10.1021/jm500361r. Epub 2014 May 21. PubMed PMID: 24805946; PubMed Central PMCID: PMC4099174.
7: Seo BR, Min KJ, Cho IJ, Kim SC, Kwon TK. Curcumin significantly enhances dual PI3K/Akt and mTOR inhibitor NVP-BEZ235-induced apoptosis in human renal carcinoma Caki cells through down-regulation of p53-dependent Bcl-2 expression and inhibition of Mcl-1 protein stability. PLoS One. 2014 Apr 17;9(4):e95588. doi: 10.1371/journal.pone.0095588. eCollection 2014. PubMed PMID: 24743574; PubMed Central PMCID: PMC3990719.
8: Kuger S, Cörek E, Polat B, Kämmerer U, Flentje M, Djuzenova CS. Novel PI3K and mTOR Inhibitor NVP-BEZ235 Radiosensitizes Breast Cancer Cell Lines under Normoxic and Hypoxic Conditions. Breast Cancer (Auckl). 2014 Mar 16;8:39-49. doi: 10.4137/BCBCR.S13693. eCollection 2014. PubMed PMID: 24678241; PubMed Central PMCID: PMC3964191.
9: Hong SW, Shin JS, Moon JH, Kim YS, Lee J, Choi EK, Ha SH, Lee DH, Chung HN, Kim JE, Kim KP, Hong YS, Lee JL, Lee WJ, Choi EK, Lee JS, Jin DH, Kim TW. NVP-BEZ235, a dual PI3K/mTOR inhibitor, induces cell death through alternate routes in prostate cancer cells depending on the PTEN genotype. Apoptosis. 2014 May;19(5):895-904. doi: 10.1007/s10495-014-0973-4. PubMed PMID: 24652480.
10: Jebahi A, Villedieu M, Pétigny-Lechartier C, Brotin E, Louis MH, Abeilard E, Giffard F, Guercio M, Briand M, Gauduchon P, Lheureux S, Poulain L. PI3K/mTOR dual inhibitor NVP-BEZ235 decreases Mcl-1 expression and sensitizes ovarian carcinoma cells to Bcl-xL-targeting strategies, provided that Bim expression is induced. Cancer Lett. 2014 Jun 28;348(1-2):38-49. doi: 10.1016/j.canlet.2014.03.001. Epub 2014 Mar 18. PubMed PMID: 24650799.

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